5-(3,4-Dimethoxyphenyl)-1,2,4-triazin-3-amine
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Overview
Description
5-(3,4-Dimethoxyphenyl)-1,2,4-triazin-3-amine is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. The presence of the 3,4-dimethoxyphenyl group adds unique properties to this compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dimethoxyphenyl)-1,2,4-triazin-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dimethoxybenzylamine with cyanogen bromide, followed by cyclization with hydrazine hydrate under reflux conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dimethoxyphenyl)-1,2,4-triazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
5-(3,4-Dimethoxyphenyl)-1,2,4-triazin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-(3,4-Dimethoxyphenyl)-1,2,4-triazin-3-amine involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it may inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
3,4,5-Trimethoxyphenethylamine: Another related compound with additional methoxy groups.
Uniqueness
5-(3,4-Dimethoxyphenyl)-1,2,4-triazin-3-amine is unique due to its triazine ring structure combined with the 3,4-dimethoxyphenyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications .
Properties
Molecular Formula |
C11H12N4O2 |
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Molecular Weight |
232.24 g/mol |
IUPAC Name |
5-(3,4-dimethoxyphenyl)-1,2,4-triazin-3-amine |
InChI |
InChI=1S/C11H12N4O2/c1-16-9-4-3-7(5-10(9)17-2)8-6-13-15-11(12)14-8/h3-6H,1-2H3,(H2,12,14,15) |
InChI Key |
NSUCNGVZZIEMIS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN=NC(=N2)N)OC |
Origin of Product |
United States |
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